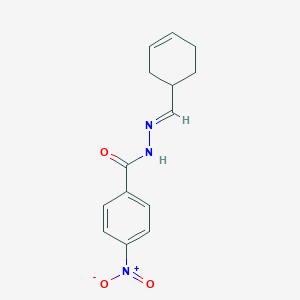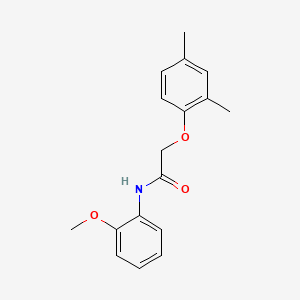
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acetamides and is synthesized through a specific method. The purpose of
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The sigma-1 receptor is located in various regions of the brain, including the hippocampus and prefrontal cortex, and has been implicated in various physiological processes, including pain perception, memory, and mood regulation. 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the regulation of neurotransmitter release. It has also been shown to have analgesic and anti-inflammatory effects, which may have implications for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate the activity of the receptor. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide, including the development of more selective sigma-1 receptor agonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor and has been shown to modulate the activity of the receptor, which may have implications for the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-methoxyaniline in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-15(13(2)10-12)21-11-17(19)18-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGSXZYQSNDOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

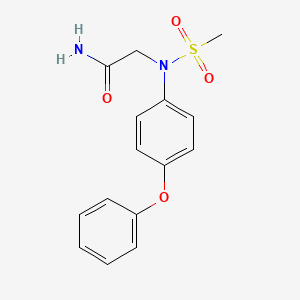
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
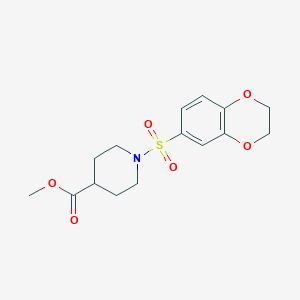

![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)

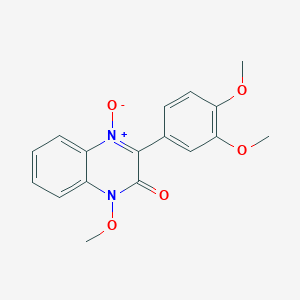

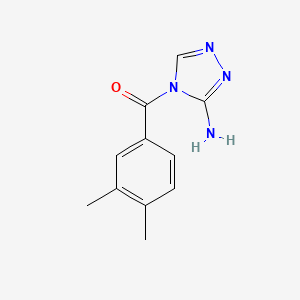

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)

